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Compound of Interest

Compound Name: Talbutal

Cat. No.: B1682925

An In-depth Technical Guide on the Physicochemical Properties of Talbutal

For researchers, scientists, and drug development professionals, a comprehensive
understanding of a compound's physicochemical properties is fundamental to its study and
application. This document provides a detailed overview of the core physicochemical
characteristics of Talbutal, a barbiturate with short to intermediate duration of action.[1][2] The
information is presented to facilitate research and development efforts, with a focus on
guantitative data, experimental methodologies, and visual representations of key processes.

Core Physicochemical Data

Talbutal, also known by its IUPAC name 5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione,
is a derivative of barbituric acid.[1] Its fundamental identifiers and properties are summarized
below.

Table 1: General and Structural Information for Talbutal
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Property Value Source

5-butan-2-yl-5-prop-2-enyl-
IUPAC Name L . [1]
1,3-diazinane-2,4,6-trione

CAS Number 115-44-6 [11[2113114]
Molecular Formula C11H16N203 [11[31[41[5]
Molecular Weight 224.26 g/mol [11[4115]

| Canonical SMILES | CCC(C)C1(C(=0)NC(=0)NC1=0)CC=C |[1] |

Table 2: Key Physicochemical Properties of Talbutal

Property Value Conditions Source
Melting Point 108-110 °C [11[4][6]
Boiling Point 365.66 °C (rough estimate) [6]
Water Solubility 1810 mg/L at 25 °C [1]

logP 1.47 [1]

pKau (acidic) 7.79 at 25 °C [1107]

| pKaz (acidic) | 9.48 | |[7] |

Mechanism of Action: GABAA Receptor Modulation

Talbutal, like other barbiturates, exerts its effects primarily on the central nervous system by
modulating the activity of the y-aminobutyric acid type A (GABA-A) receptor.[2][8] It binds to a
distinct site on the GABA-A receptor, which is associated with a chloride ionophore.[1][2] This
binding action potentiates the effect of GABA by increasing the duration of the chloride channel
opening.[1][2] The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic
neuron, causing an inhibitory effect and depressing the activity of excitable tissues.[1]
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Mechanism of Talbutal at the GABAA receptor.

Experimental Protocols

The determination of key physicochemical parameters like pKa, logP, and water solubility
requires precise experimental methodologies. Below are detailed protocols for these essential

experiments.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for understanding a molecule's ionization state at different pH levels.
Spectrophotometry is a common and accurate method for its determination.[9]

Methodology: UV-Vis Spectrophotometry

o Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically
spanning a range of at least 2 pH units above and below the expected pKa of Talbutal.

o Stock Solution: Prepare a concentrated stock solution of Talbutal in a suitable solvent (e.g.,

ethanol or methanol).

o Sample Preparation: Add a small, constant volume of the Talbutal stock solution to each
buffer solution to create a series of samples with identical Talbutal concentrations but
varying pH.
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e Spectra Acquisition: Measure the UV-Vis absorption spectrum for each sample, including
spectra of the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCI) and the fully
deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH).

o Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and
deprotonated forms have different absorbances) against the pH of the solutions. This will
generate a sigmoidal curve.

o pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve, which
corresponds to the point where the concentrations of the protonated and deprotonated
species are equal.[10]
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Workflow for pKa determination via UV-Vis Spectrophotometry.

Determination of logP (Octanol-Water Partition
Coefficient)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption,
distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold
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standard for experimental logP determination.[10][11]
Methodology: Shake-Flask Method

o Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a
suitable buffer, e.g., phosphate buffer at pH 7.4) by shaking them together for 24 hours and
then allowing the phases to separate.

o Sample Preparation: Dissolve a precisely weighed amount of Talbutal in the aqueous phase.

» Partitioning: Combine a known volume of the Talbutal-containing aqueous phase with a
known volume of the saturated n-octanol in a separatory funnel.

o Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of
Talbutal between the two phases. Allow the mixture to stand until the phases have
completely separated.

e Phase Separation and Analysis: Carefully separate the aqueous and n-octanol layers.
Determine the concentration of Talbutal in each phase using a suitable analytical technique,
such as HPLC-UV.

o Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
of P.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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